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Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology,

characterized by a dense, immunosuppressive tumor microenvironment (TME) that limits the

efficacy of conventional therapies and immunotherapies. A key driver of this

immunosuppression is the infiltration of tumor-associated macrophages (TAMs) and other

myeloid-derived suppressor cells (MDSCs), a process largely mediated by the C-C chemokine

receptor type 2 (CCR2) and type 5 (CCR5) signaling axes. BMS-813160, a potent, orally

bioavailable dual antagonist of CCR2 and CCR5, has emerged as a promising therapeutic

agent to remodel the TME and enhance anti-tumor immunity. This technical guide provides a

comprehensive overview of the preclinical and clinical development of BMS-813160 in the

context of PDAC, detailing its mechanism of action, summarizing key quantitative data,

outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction: The Rationale for Targeting CCR2 and
CCR5 in PDAC
The PDAC TME is notoriously "cold," with a paucity of effector T cells and an abundance of

immunosuppressive cell populations.[1] Inflammatory monocytes expressing CCR2 are

recruited from the bone marrow to the tumor via the C-C motif chemokine ligand 2 (CCL2),

where they differentiate into TAMs.[1] These TAMs, along with other myeloid cells expressing
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CCR5, contribute to a pro-tumoral environment by suppressing T-cell function, promoting

angiogenesis, and facilitating metastasis.[2][3]

BMS-813160 is a small molecule inhibitor designed to simultaneously block the signaling of

both CCR2 and CCR5.[4] This dual antagonism is hypothesized to inhibit the recruitment of

immunosuppressive myeloid cells to the tumor, thereby shifting the balance of the TME towards

an anti-tumor phenotype and potentially sensitizing the tumor to other therapies such as

chemotherapy and immune checkpoint inhibitors.[4][5]

Preclinical Profile of BMS-813160
In Vitro Activity
BMS-813160 demonstrates potent and selective binding to human CCR2 and CCR5. The

following table summarizes its in vitro binding and functional activity.

Target Assay Type IC50 (nM) Reference

CCR2 Binding 6.2 [6]

CCR5 Binding 3.6 [6]

CCR1 Binding >25,000 [6]

CCR4 Binding >40,000 [6]

CXCR2 Binding >40,000 [6]

CCR2 Chemotaxis 0.8 [6]

CCR5 Chemotaxis 1.1 [6]

Pharmacokinetics
Pharmacokinetic studies in multiple species have demonstrated excellent oral bioavailability

and moderate to low clearance of BMS-813160.
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Species
Oral Bioavailability
(%)

Clearance
(mL/min/kg)

Reference

Mouse 80 33 [4]

Rat 90 20 [4]

Dog 100 2.5 [4]

Cynomolgus Monkey 100 3.5 [4]

In Vivo Efficacy
In a mouse model of thioglycollate-induced peritonitis, oral administration of BMS-813160
dose-dependently inhibited the migration of inflammatory monocytes and macrophages,

confirming its in vivo pharmacodynamic activity.[4] Preclinical studies using a related dual

CCR2/CCR5 inhibitor, BMS-687681, in a PDAC mouse model demonstrated that combining the

inhibitor with radiation and anti-PD-1 therapy led to enhanced anti-tumor efficacy, increased

intratumoral effector T cell infiltration, and suppression of regulatory T cells and M2-like TAMs.

[7][8]

Clinical Development in Pancreatic Ductal
Adenocarcinoma
The primary clinical investigation of BMS-813160 in PDAC is the Phase I/II study

NCT03496662, which evaluates its safety and efficacy in combination with nivolumab and

standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).[5][9]

NCT03496662 Study Design
This single-institution, open-label study enrolled patients with borderline resectable (BR) or

locally advanced (LA) PDAC.[5] The recommended Phase II dose of BMS-813160 was

established in a 3+3 dose-escalation design.[5]

Investigational Arm: BMS-813160 (300 mg twice daily) + Nivolumab (480 mg every 28 days)

+ Gemcitabine (1000 mg/m² on days 1, 8, 15 of a 28-day cycle) + Nab-paclitaxel (125 mg/m²

on days 1, 8, 15 of a 28-day cycle).[10]
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Control Arm: Gemcitabine + Nab-paclitaxel alone.[5]
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Figure 1: Simplified workflow of the NCT03496662 clinical trial.

Clinical Efficacy
The addition of BMS-813160 and nivolumab to chemotherapy demonstrated promising clinical

activity.

Outcome
Measure

Borderline
Resectable
PDAC

Locally
Advanced
PDAC

Control Arm Reference

Objective

Response Rate

(ORR)

42% 20% 0% [5][9]

Resection Rate 83.3% 20% N/A [5][9]

Median

Progression-Free

Survival (PFS)

11.9 months 14.7 months N/A [5][9]

Median Overall

Survival (OS)
18.2 months 17.0 months N/A [5][9]
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Safety and Tolerability
The combination regimen was generally well-tolerated. Grade 3 adverse events attributed

solely to BMS-813160 included diarrhea and QTc prolongation.[5][9]

Mechanism of Action and Signaling Pathways
BMS-813160 exerts its anti-tumor effect by disrupting the signaling cascades initiated by the

binding of chemokines to CCR2 and CCR5.
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Click to download full resolution via product page

Figure 2: Simplified signaling pathways inhibited by BMS-813160.

Upon binding of their respective ligands (e.g., CCL2 to CCR2; CCL5, CCL3, CCL4 to CCR5),

these G-protein coupled receptors activate downstream signaling pathways, including

PI3K/AKT, MAPK, JAK/STAT, and NF-κB.[11] These pathways collectively promote the

migration and infiltration of immunosuppressive cells, such as TAMs and regulatory T cells, into

the TME, while also supporting their survival and pro-tumoral functions. By blocking CCR2 and

CCR5, BMS-813160 inhibits these downstream signaling events, thereby reducing the

recruitment of immunosuppressive cells and mitigating their function within the tumor.

Experimental Protocols
This section outlines general protocols for key experimental methodologies used in the

evaluation of BMS-813160 and similar agents in the context of pancreatic cancer.

Preclinical In Vivo Efficacy in an Orthotopic PDAC Model
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Figure 3: General workflow for preclinical in vivo efficacy studies.
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Cell Culture: Murine or human PDAC cell lines are cultured under standard conditions.

Orthotopic Implantation: Anesthetized, immunocompetent mice (for murine cell lines) or

immunodeficient mice (for human cell lines) undergo surgical implantation of PDAC cells into

the pancreas.

Treatment: Once tumors are established, mice are randomized into treatment and control

groups. BMS-813160 is administered orally at a predetermined dose and schedule. The

control group receives a vehicle.

Monitoring: Tumor growth is monitored non-invasively (e.g., ultrasound or bioluminescence

imaging). Animal weight and health are monitored regularly.

Endpoint Analysis: At the study endpoint, mice are euthanized, and tumors are excised and

weighed. A portion of the tumor is processed for downstream analysis of the TME, including

flow cytometry, immunohistochemistry (IHC), and single-cell RNA sequencing (scRNA-seq).

Flow Cytometry for Immune Profiling of the TME
Tissue Dissociation: Freshly resected tumor tissue is mechanically and enzymatically

dissociated to generate a single-cell suspension.[2]

Immune Cell Enrichment: Immune cells are enriched from the single-cell suspension, for

example, using a Percoll gradient.[2]

Antibody Staining: The enriched immune cells are stained with a cocktail of fluorescently-

labeled antibodies against surface and intracellular markers to identify different immune cell

populations (e.g., T cells, B cells, macrophages, MDSCs) and their activation states.

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer.

Data is analyzed using specialized software to quantify the proportions and phenotypes of

different immune cell subsets within the TME.[2]

Single-Cell RNA Sequencing (scRNA-seq) of the TME
Single-Cell Suspension: A high-viability single-cell suspension is prepared from the tumor

tissue as described for flow cytometry.[12]
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Single-Cell Capture and Library Preparation: Single cells are captured in droplets with

barcoded beads using a platform such as the 10x Genomics Chromium system.[13] cDNA is

generated, and sequencing libraries are prepared according to the manufacturer's protocol.

Sequencing and Data Analysis: The libraries are sequenced on a high-throughput

sequencer. The resulting data is processed through a bioinformatic pipeline to align reads,

generate a cell-by-gene count matrix, and perform downstream analyses such as cell

clustering, identification of cell types and states, and differential gene expression analysis

between conditions.[14][15]

Future Directions and Conclusion
The dual inhibition of CCR2 and CCR5 by BMS-813160 represents a promising strategy to

modulate the immunosuppressive TME of pancreatic ductal adenocarcinoma. Clinical data

from the NCT03496662 trial suggests that this approach, in combination with chemotherapy

and immunotherapy, can improve patient outcomes. Further investigation is warranted to

explore the efficacy of BMS-813160 in other combination regimens and to identify predictive

biomarkers for patient selection. The ongoing NCT03184870 trial, which includes a

monotherapy arm, will provide valuable insights into the single-agent activity of BMS-813160.

[16] A deeper understanding of the intricate signaling networks within the PDAC TME and the

precise molecular effects of CCR2/CCR5 inhibition will be crucial for optimizing the therapeutic

potential of this novel agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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